molecular formula C6H11NO2 B178782 5-(Hydroxymethyl)piperidin-2-one CAS No. 146059-77-0

5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782
CAS No.: 146059-77-0
M. Wt: 129.16 g/mol
InChI Key: ASQVPLMNHXQYMU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)piperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is a significant structural motif in medicinal chemistry and pharmaceutical applications. The presence of a hydroxymethyl group at the fifth position and a ketone group at the second position makes this compound particularly interesting for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)piperidin-2-one

    Reduction: 5-(Hydroxymethyl)piperidin-2-ol

    Substitution: Various N-substituted piperidinones

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)piperidin-2-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ketone group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets . These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom, lacking the hydroxymethyl and ketone groups.

    Piperidin-2-one: Similar to 5-(Hydroxymethyl)piperidin-2-one but without the hydroxymethyl group.

    N-Methylpiperidin-2-one: Contains a methyl group on the nitrogen atom instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a ketone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVPLMNHXQYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572257
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146059-77-0
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)piperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Solid lithium aluminum hydride (3.5 g) was added slowly to a solution of 15.0 g 5-ethoxycarbonyl-2-piperidone in 350 ml THF at -4° C. After stirring for 1 hour under a nitrogen atmosphere, the reaction was decomposed by dropwise addition of 3.5 ml water, 3.5 ml 5N NaOH and 10.5 ml water. The mixture was filtered and the granular precipitate washed with 100 ml THF. Evaporation of the combined filtrate and washings provided 6.0 g of the title compound: MS m/z 130 (M+ +1), 129 (M+), 128 (M+ -1) 101, 73, 56; 90-MHz 1H NMR (CDCl3) δ1.42-1.60 (m, 1 H), 1.60-2.05 (m, 2 H), 2.10-2.47 (m, 2 H), 3.05 (t, J=9 Hz, 1 H), 3.21-3.58 (m, 4 H), 6.85 (s, 1 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)piperidin-2-one
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5-(Hydroxymethyl)piperidin-2-one
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5-(Hydroxymethyl)piperidin-2-one
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Reactant of Route 5
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Reactant of Route 6
5-(Hydroxymethyl)piperidin-2-one

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